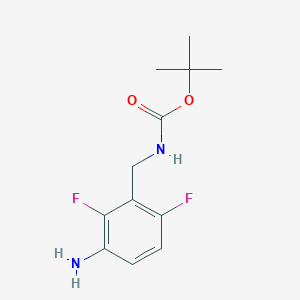
Tert-butyl 3-amino-2,6-difluorobenzylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 3-amino-2,6-difluorobenzylcarbamate is an organic compound with the molecular formula C12H16F2N2O2. This compound is characterized by the presence of a tert-butyl group, an amino group, and two fluorine atoms attached to a benzylcarbamate structure. It is used in various chemical and pharmaceutical applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-amino-2,6-difluorobenzylcarbamate typically involves the reaction of 3-amino-2,6-difluorobenzylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
化学反応の分析
Types of Reactions
Tert-butyl 3-amino-2,6-difluorobenzylcarbamate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The fluorine atoms can be substituted with other nucleophiles such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary amines or alcohols.
科学的研究の応用
Tert-butyl 3-amino-2,6-difluorobenzylcarbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of tert-butyl 3-amino-2,6-difluorobenzylcarbamate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atoms enhance its lipophilicity and stability. These interactions can affect various biochemical pathways and cellular processes .
類似化合物との比較
Similar Compounds
- Tert-butyl 3-amino-2,6-difluorophenylcarbamate
- Tert-butyl 3-amino-2,6-difluorobenzamide
- Tert-butyl 3-amino-2,6-difluorobenzylamine
Uniqueness
Tert-butyl 3-amino-2,6-difluorobenzylcarbamate is unique due to the presence of both the tert-butyl and carbamate groups, which confer specific chemical and physical properties. The combination of these functional groups makes it a valuable compound for various applications in research and industry .
特性
CAS番号 |
401909-38-4 |
|---|---|
分子式 |
C12H16F2N2O2 |
分子量 |
258.26 g/mol |
IUPAC名 |
tert-butyl N-[(3-amino-2,6-difluorophenyl)methyl]carbamate |
InChI |
InChI=1S/C12H16F2N2O2/c1-12(2,3)18-11(17)16-6-7-8(13)4-5-9(15)10(7)14/h4-5H,6,15H2,1-3H3,(H,16,17) |
InChIキー |
LERNBJGBYMPURA-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCC1=C(C=CC(=C1F)N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



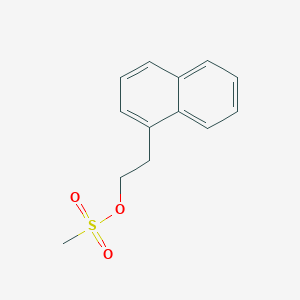
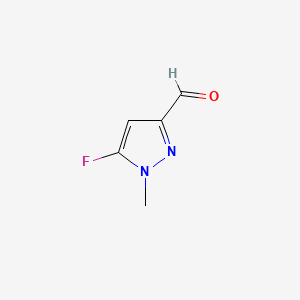
![2-([1,1'-Biphenyl]-4-yl)-3-nitrosoimidazo[1,2-a]pyrimidine](/img/structure/B14016280.png)
![2-[(2,4,5-Triethoxyphenyl)methylidene]propanedinitrile](/img/structure/B14016283.png)
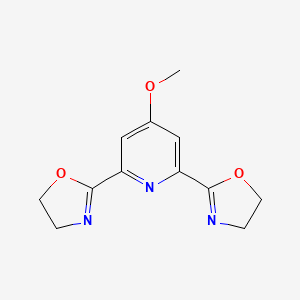
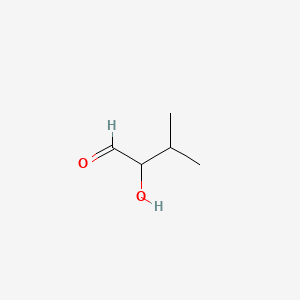
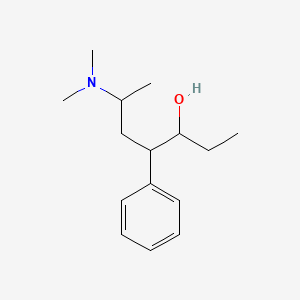
![2H-Benzo[a]quinolizin-2-one, 3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-, oxime, cis-](/img/structure/B14016314.png)
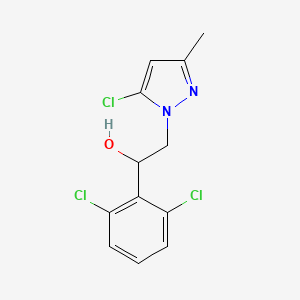
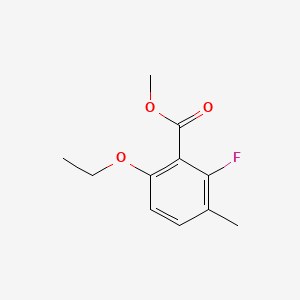

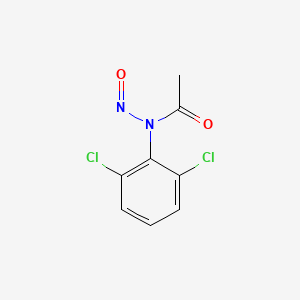
![4-[(E)-(2-chlorophenyl)diazenyl]-3,5-diphenyl-1H-pyrazole-1-carbothioamide](/img/structure/B14016331.png)
